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Compound of Interest

Compound Name: Diethyl ethylidenemalonate

Cat. No.: B072346

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
ethylidenemalonate (CAS No. 1462-12-0), a valuable compound in organic synthesis. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering crucial data for its identification, characterization,
and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for diethyl ethylidenemalonate is summarized in the following tables,
providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
1.29 t 7.1 -OCH2CHs
191 d 7.3 =CHCHs
4.23 q 7.1 -OCH2CHs
4.26 q 7.1 -OCH2CHs
7.05 q 7.3 =CHCHs

Solvent: Chloroform-d (CDClIs)

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment
14.0 -OCH2CHs
14.2 -OCH2CHs3
15.6 =CHCHs
61.2 -OCHz2CHs
61.3 -OCH2CHs
132.8 C=CHCHs
142.2 =CHCHs
163.6 C=0

166.1 C=0

Solvent: Chloroform-d (CDCIs)[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Interpretation
2984 C-H stretch (alkane)
1725 C=0 stretch (ester)
1651 C=C stretch (alkene)
1265, 1225 C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) - Neat

Mass Spectrometry (MS)

m/z Interpretation
186 [M]* (Molecular ion)
141 [M - OCH2CHs]*
140 [M-H - OCH2CHs]*
113 [M - COOCH2CHs]*

lonization: Electron lonization (EI)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

A sample of diethyl ethylidenemalonate (typically 5-25 mg for H NMR and 50-100 mg for 13C
NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCIsz) containing
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

e 1H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer, such as a
Varian A-60D.[2] Standard acquisition parameters are used, including a sufficient number of
scans to obtain a good signal-to-noise ratio.
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e 13C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on a spectrometer, for
instance, a Varian CFT-20, with proton decoupling to simplify the spectrum to single lines for
each unique carbon atom.[1] A sufficient relaxation delay is employed to ensure accurate
integration of the signals.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a
Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[3] A
small drop of neat diethyl ethylidenemalonate is placed directly onto the ATR crystal. The
spectrum is then recorded over a typical range of 4000-400 cm~1 with a sufficient number of
scans for a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded
prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. A diluted solution of diethyl ethylidenemalonate in a volatile organic solvent is
injected into the GC. The compound is separated from the solvent and any impurities on a
capillary column and then introduced into the mass spectrometer. Electron ionization (El) at a
standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass
analyzer then separates the ions based on their mass-to-charge ratio (m/z) to produce the
mass spectrum.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like diethyl
ethylidenemalonate is depicted in the following diagram.
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Spectroscopic Analysis Workflow for Diethyl Ethylidenemalonate

Sample Preparation
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Ethylidenemalonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072346#spectroscopic-data-of-diethyl-
ethylidenemalonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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